molecular formula C24H28N2O4 B11079454 Ethyl 1-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate

Ethyl 1-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate

Cat. No.: B11079454
M. Wt: 408.5 g/mol
InChI Key: WVVICIOKISCJMM-UHFFFAOYSA-N
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Description

ETHYL 1-[2-(4-ACETYLANILINO)-2-OXOETHYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[2-(4-ACETYLANILINO)-2-OXOETHYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the piperidine ring.

    Introduction of the phenyl group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

    Attachment of the acetylanilino group: This step involves the reaction of aniline derivatives with acetic anhydride to form the acetylanilino group.

    Formation of the ethyl ester: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of ETHYL 1-[2-(4-ACETYLANILINO)-2-OXOETHYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[2-(4-ACETYLANILINO)-2-OXOETHYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

ETHYL 1-[2-(4-ACETYLANILINO)-2-OXOETHYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ETHYL 1-[2-(4-ACETYLANILINO)-2-OXOETHYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

ETHYL 1-[2-(4-ACETYLANILINO)-2-OXOETHYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The unique features of ETHYL 1-[2-(4-ACETYLANILINO)-2-OXOETHYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE, such as its specific ester and piperidine groups, contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl 1-[2-(4-acetylanilino)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C24H28N2O4/c1-3-30-23(29)24(20-7-5-4-6-8-20)13-15-26(16-14-24)17-22(28)25-21-11-9-19(10-12-21)18(2)27/h4-12H,3,13-17H2,1-2H3,(H,25,28)

InChI Key

WVVICIOKISCJMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC(=O)NC2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3

Origin of Product

United States

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